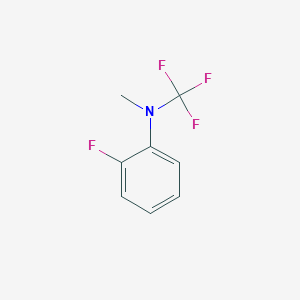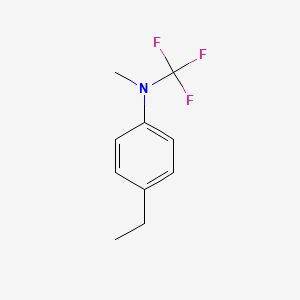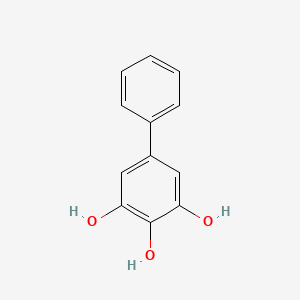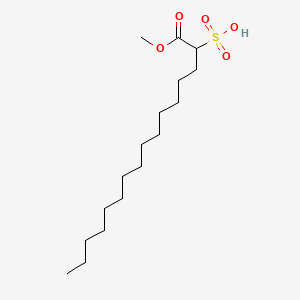
3-(2'-Methylpiperidino)propyl hydrocinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2’-Methylpiperidino)propyl hydrocinnamate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group and a propyl chain attached to a hydrocinnamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2’-Methylpiperidino)propyl hydrocinnamate typically involves the reaction of 3-(2’-Methylpiperidino)propyl alcohol with hydrocinnamic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of 3-(2’-Methylpiperidino)propyl hydrocinnamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: 3-(2’-Methylpiperidino)propyl hydrocinnamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, catalytic amounts of acids or bases.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations to enhance stability and efficacy.
Mecanismo De Acción
The mechanism of action of 3-(2’-Methylpiperidino)propyl hydrocinnamate involves its interaction with specific molecular targets and pathways. The piperidine ring allows for binding to various receptors and enzymes, potentially modulating their activity. The hydrocinnamate moiety may contribute to the compound’s ability to interact with lipid membranes, enhancing its bioavailability and efficacy. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
- 3-(2’-Methylpiperidino)propyl benzoate
- 3-(2’-Methylpiperidino)propyl butyrate
- 3-(2’-Methylpiperidino)propyl acetate
Comparison: 3-(2’-Methylpiperidino)propyl hydrocinnamate is unique due to the presence of the hydrocinnamate moiety, which imparts distinct chemical and biological properties compared to its analogs. The hydrocinnamate group may enhance the compound’s lipophilicity and membrane permeability, potentially leading to improved bioavailability and therapeutic effects. Additionally, the specific substitution pattern on the piperidine ring can influence the compound’s binding affinity and selectivity towards various biological targets.
Propiedades
Número CAS |
63884-41-3 |
|---|---|
Fórmula molecular |
C18H27NO2 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-yl)propyl 3-phenylpropanoate |
InChI |
InChI=1S/C18H27NO2/c1-16-8-5-6-13-19(16)14-7-15-21-18(20)12-11-17-9-3-2-4-10-17/h2-4,9-10,16H,5-8,11-15H2,1H3 |
Clave InChI |
ASKZGJDEXADJKD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CCCOC(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)



![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
